N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features an adamantane moiety, a quinoline core, and various functional groups. The adamantane structure is known for its rigidity and lipophilicity, which can enhance the pharmacological properties of the compound. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable leaving group on the quinoline core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction can yield quinoline alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique biological activities .
Scientific Research Applications
N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s pharmacological properties are of interest in drug discovery, particularly for the development of antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline core can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which also feature an adamantane moiety, are known for their antiviral properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which feature a quinoline core, are known for their antimalarial properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure, combining an adamantane moiety with a quinoline core, allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C26H33ClN2O2 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
N-(1-adamantyl)-7-chloro-8-methyl-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33ClN2O2/c1-3-4-5-8-29-15-21(24(30)20-6-7-22(27)16(2)23(20)29)25(31)28-26-12-17-9-18(13-26)11-19(10-17)14-26/h6-7,15,17-19H,3-5,8-14H2,1-2H3,(H,28,31) |
InChI Key |
RCKKPNPBNOFPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=C(C=C2)Cl)C)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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